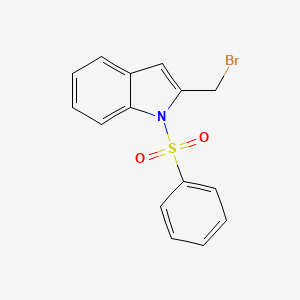
4-(Dimethylamino)-3'-fluorobenzhydrol
Vue d'ensemble
Description
4-(Dimethylamino)-3’-fluorobenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of a dimethylamino group at the para position and a fluorine atom at the meta position on the benzene ring, along with a hydroxyl group attached to the benzhydrol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3’-fluorobenzhydrol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4-(Dimethylamino)-3’-fluorobenzophenone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Example Reaction: [ \text{4-(Dimethylamino)-3’-fluorobenzophenone} + \text{NaBH}_4 \rightarrow \text{4-(Dimethylamino)-3’-fluorobenzhydrol} ]
Industrial Production Methods
In an industrial setting, the production of 4-(Dimethylamino)-3’-fluorobenzhydrol may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-3’-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Dimethylamino)-3’-fluorobenzophenone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding amine, 4-(Dimethylamino)-3’-fluoroaniline, using strong reducing agents.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-(Dimethylamino)-3’-fluorobenzophenone
Reduction: 4-(Dimethylamino)-3’-fluoroaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(Dimethylamino)-3’-fluorobenzhydrol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.
Material Science: The compound is investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding due to its fluorescent properties.
Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3’-fluorobenzhydrol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to certain protein targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)-3’-fluorobenzhydrol can be compared with other similar compounds, such as:
4-(Dimethylamino)benzophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3’-Fluorobenzhydrol: Lacks the dimethylamino group, affecting its binding properties and applications.
4-(Dimethylamino)-3’-chlorobenzhydrol:
The uniqueness of 4-(Dimethylamino)-3’-fluorobenzhydrol lies in the combination of the dimethylamino group and the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-17(2)14-8-6-11(7-9-14)15(18)12-4-3-5-13(16)10-12/h3-10,15,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGACIZNATXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374360 | |
| Record name | 4-(Dimethylamino)-3'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-68-7 | |
| Record name | 4-(Dimethylamino)-3'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)



